molecular formula C16H9FN2OS B4984232 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile

2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile

Cat. No. B4984232
M. Wt: 296.3 g/mol
InChI Key: YHWNGRNKSPDOCW-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, also known as BFHAN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylonitrile family and contains a benzothiazole ring and a fluorophenyl group.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, which may contribute to its biological activities. For example, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has also been shown to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile exhibits potent biological activities, making it a promising candidate for drug development. However, there are also limitations to using 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. In addition, the potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile are not well characterized, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. One potential direction is to further investigate its mechanism of action and identify the molecular targets of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. This information could be used to develop more potent and selective inhibitors of these targets. Another potential direction is to investigate the potential of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile as a therapeutic agent for various diseases, such as Alzheimer's disease, cancer, and microbial infections. Finally, further studies are needed to investigate the safety and potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, which will be important for its use in clinical trials.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile involves the reaction of 2-aminobenzothiazole with 4-fluorobenzaldehyde and acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography. This method has been reported to yield high purity 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in good yields.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile a potential candidate for drug development.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNGRNKSPDOCW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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